molecular formula C10H17N3O2 B13549810 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid

3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B13549810
M. Wt: 211.26 g/mol
InChI Key: GLAFPISJNPAGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The imidazole ring is then alkylated with ethyl groups using alkyl halides in the presence of a base.

    Amination: The resulting intermediate is subjected to amination to introduce the ethylamino group.

    Carboxylation: Finally, the compound is carboxylated to form the propanoic acid derivative.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanamine: Another imidazole derivative with similar biological activities.

    3-(1H-Imidazol-1-yl)propanoic acid: A structurally related compound with different functional groups.

    2-(2-Ethyl-1H-imidazol-1-yl)ethanol: An imidazole derivative with an alcohol functional group.

Uniqueness

3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-(ethylamino)-3-(2-ethylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-9-12-5-6-13(9)7-8(10(14)15)11-4-2/h5-6,8,11H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

GLAFPISJNPAGKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C(=O)O)NCC

Origin of Product

United States

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